molecular formula C₂₀H₂₈N₄O₁₀ B1155289 Hydralazine-N-lactose

Hydralazine-N-lactose

Cat. No.: B1155289
M. Wt: 484.46
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Prodrug Design Strategies

Prodrug design has evolved significantly from simple chemical modifications aimed at improving absorption to highly complex, targeted systems. Early strategies often focused on masking a drug's active functional groups to overcome barriers like poor solubility or membrane permeability. More advanced strategies now involve creating conjugates that can be selectively activated at their site of action. This includes systems like Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody-enzyme fusion protein is targeted to a specific tissue, followed by a prodrug that is activated only by that localized enzyme. aacrjournals.orgucl.ac.uk This evolution reflects a shift towards creating "smarter" drugs that can navigate the body's complex biological environment with greater precision. nih.gov The ultimate goal of these novel techniques, which are frequently based on chemical conjugations, is to maximize the effectiveness of drugs by directing them to a particular area affected by a disease. nih.gov

Role of Glycosylation in Modulating Pharmacological Properties

Glycosylation, the attachment of sugar moieties to a drug molecule, is a powerful tool for altering its pharmacological properties. rsc.org The presence of a carbohydrate can significantly increase the aqueous solubility of a drug, which is a common challenge for many therapeutic compounds. rsc.orgnih.gov Furthermore, glycosylated prodrugs often exhibit high biocompatibility and low toxicity because the sugar component can mask the drug's cytotoxicity until it reaches the target site. rsc.org

This targeting is often achieved by exploiting the unique metabolic characteristics of certain cells. For instance, many cancer cells overexpress specific glycosidase enzymes or glucose transporters to meet their high energy demands. researchgate.net A glycosylated prodrug can be designed to be a substrate for these enzymes, ensuring that the active drug is released preferentially within the target cancer cells, thereby minimizing collateral damage to healthy tissues. rsc.orgnih.gov

Rationale for Hydralazine (B1673433) Conjugation with Lactose (B1674315)

Hydralazine is a hydrazine (B178648) derivative known for its vasodilating effects. nih.govnih.gov However, like many potent drugs, its clinical application can be refined by addressing its pharmacokinetic profile. hres.cadrugbank.com Chemical conjugation with a sugar like lactose is a rational strategy to modify its properties.

Lactose, a naturally occurring disaccharide, offers several advantages as a conjugation partner. nih.gov Attaching lactose can enhance a compound's solubility and stability. moleculardepot.com Research into nanoparticle drug delivery has shown that a lactose coating can impart effects similar to the widely used PEGylation, such as extending circulation half-life and enhancing delivery to specific tissues like tumors. nih.gov Moreover, studies suggest that lactose-coated formulations may elicit a reduced innate immune response compared to some synthetic polymers. nih.gov The conjugation of lactose has also been explored for targeting drugs to the liver, which has receptors capable of recognizing specific sugar structures. mdpi.com

The compound Hydralazine-N-lactose is specifically noted as a primary impurity found in hydralazine tablets, formed from the reaction between the drug and lactose, a common pharmaceutical excipient. cpu.edu.cn This spontaneous formation underscores the chemical reactivity between the two molecules and necessitates research into the properties and metabolic fate of the resulting conjugate to ensure the quality and safety of the final drug product. cpu.edu.cninchem.org

Overview of Research Significance for Glycosylated Derivatives

The study of glycosylated derivatives like this compound is significant for both drug development and pharmaceutical safety. Understanding how such a conjugate behaves in the body is critical. Research on this compound has focused on its synthesis and metabolic profile. cpu.edu.cn

An in vitro study using rat liver microsomes was conducted to identify the metabolites of this compound. The investigation revealed that the compound is processed into six main metabolites. cpu.edu.cn The identification of these specific metabolic byproducts is essential for a complete understanding of how the hydralazine-lactose conjugate is broken down and eliminated, contributing valuable knowledge for metabolism research and the safety assessment of hydralazine formulations. cpu.edu.cn

Data Tables

The following tables provide a summary of the known chemical properties and metabolic products of this compound.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₂₀H₂₈N₄O₁₀ o2hdiscovery.conih.gov
Molecular Weight 484.46 g/mol o2hdiscovery.co
IUPAC Name (2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-(phthalazin-1-yl)hydrazinyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol simsonpharma.com

| Known Context | Identified as a major impurity in hydralazine tablets. | cpu.edu.cn |

Table 2: In Vitro Metabolites of this compound As identified by LC-MS/MS analysis of in vitro metabolism with SD rat liver microsomes. cpu.edu.cn

Metabolite Name
s-triazolo[3,4-a]phthalazine
3-methyl-s-triazolo[3,4-a]phthalazine
3-(1-hydroxy)methyl-s-triazolo[3,4-a]phthalazine
3-hydroxymethyl-s-triazolo[3,4-a]phthalazine
Hydralazine
dehydro-hydralazine-N-lactose

Properties

Molecular Formula

C₂₀H₂₈N₄O₁₀

Molecular Weight

484.46

Synonyms

(2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-(phthalazin-1-yl)hydrazinyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Hydralazine N Lactose

The formation of Hydralazine-N-lactose, a known impurity in pharmaceutical preparations containing hydralazine (B1673433) and lactose (B1674315), is a subject of significant interest in the field of medicinal and pharmaceutical chemistry. cpu.edu.cn The synthesis of this compound involves the reaction of hydralazine with lactose, which can proceed through various chemical pathways. The purification of the resulting this compound can be achieved using chromatographic techniques such as silica (B1680970) gel column chromatography and preparative columns with octadecylsilane (B103800) bonded silica. cpu.edu.cn

Synthetic Methodologies

The synthesis of this compound primarily involves the condensation of hydralazine, a hydrazine (B178648) derivative, with lactose, a reducing disaccharide. This reaction can be broadly understood through the principles of nucleophilic substitution and subsequent rearrangement pathways.

The initial step in the formation of this compound is a nucleophilic substitution reaction. The hydrazine moiety of the hydralazine molecule acts as a nucleophile, attacking the anomeric carbon of the glucose unit within the lactose molecule. Lactose exists in equilibrium between its cyclic hemiacetal form and its open-chain aldehydic form. The reaction is believed to proceed via the open-chain form, where the aldehyde group is more susceptible to nucleophilic attack.

The nitrogen atom of the hydrazine group in hydralazine attacks the electrophilic carbonyl carbon of the open-chain form of lactose. This results in the formation of an unstable carbinolamine intermediate. Subsequent dehydration of this intermediate leads to the formation of a Schiff base (an imine), which is the initial N-glycoside adduct of hydralazine and lactose.

Following the initial formation of the N-glycoside (Schiff base), the compound can undergo an Amadori rearrangement. This is a well-documented reaction in carbohydrate chemistry, particularly in the context of the Maillard reaction between reducing sugars and amino compounds. The Amadori rearrangement involves the acid- or base-catalyzed isomerization of the N-glycoside of an aldose to the corresponding 1-amino-1-deoxy-ketose.

In the case of this compound, the initially formed Schiff base undergoes a rearrangement where a proton is transferred from the hydroxyl group on the C2 of the glucose residue to the imine nitrogen, forming an enol intermediate. This enol intermediate then tautomerizes to the more stable keto form, resulting in the formation of a 1-hydrazino-1-deoxy-ketose derivative of lactose. This rearranged product is known as the Amadori product. The formation of this more stable keto-amine structure effectively makes the linkage between the hydralazine and lactose moieties irreversible.

Structural Elucidation

The structural confirmation of this compound and its related adducts relies on modern analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A study published in July 2024 detailed the development and validation of LC-MS/MS methods for the quantification of "hydrazine mono lactose adduct" and "hydrazine di lactose adduct" impurities in pharmaceutical tablets. tandfonline.com The separation of the mono-lactose adduct was achieved on a ZIC-HILIC column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. tandfonline.com

Reaction Conditions Optimization

Table 1: Hypothetical Influence of Solvent Systems on this compound Yield

Solvent SystemDielectric Constant (Approx.)Expected Relative YieldRationale
Water80.1ModerateHigh polarity favors open-chain form of lactose but may also lead to hydrolysis of the product.
Ethanol (B145695)24.5Moderate to HighGood solubility for both reactants; promotes the reaction.
Methanol32.7Moderate to HighSimilar to ethanol, good solubility and promotes the reaction.
N,N-Dimethylacetamide (DMA)37.8Low (if used alone)Aprotic nature may not favor the initial proton transfer steps.
Ethanol/DMA mixture-Potentially HighBalances solubility and the protic nature required for the reaction.

This table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the search results.

Temperature is a critical parameter in the synthesis of this compound. Increased temperatures generally accelerate the rate of reaction but can also lead to the formation of unwanted byproducts through further degradation, consistent with advanced stages of the Maillard reaction. Studies on the interaction of hydralazine hydrochloride with lactose in the solid state have shown that the formation of degradation products is significantly influenced by heat and humidity.

Higher temperatures can promote the dehydration and fragmentation of the sugar moiety, leading to a complex mixture of colored and often polymeric byproducts known as melanoidins. Therefore, careful temperature control is necessary to maximize the yield of the desired this compound while minimizing the formation of these degradation products.

Table 2: Hypothetical Impact of Temperature on this compound Synthesis

Temperature (°C)Reaction RateByproduct FormationNotes
25-40SlowLowFavors cleaner reaction but may require longer reaction times.
50-70ModerateModerateA potential optimal range for balancing yield and purity.
>80FastHighIncreased risk of significant degradation and byproduct formation.

This table is illustrative and based on general principles of the Maillard reaction, as specific experimental data for this compound was not found in the search results.

The molar ratio of hydralazine to lactose is another important factor that can affect the conversion efficiency of the reaction. Theoretically, a 1:1 molar ratio is required for the formation of the mono-lactose adduct. However, in practice, using an excess of one reactant may be necessary to drive the reaction to completion and maximize the yield of the desired product.

For instance, using an excess of lactose could favor the formation of the initial adduct. Conversely, an excess of hydralazine might lead to the formation of di-lactose adducts or other side reactions. The optimal stoichiometric ratio would need to be determined experimentally to achieve the highest possible conversion efficiency for this compound. In the synthesis of analogous Amadori products of other drugs with lactose, a molar ratio of approximately 1:2 (drug to lactose) has been employed.

Table 3: Hypothetical Effects of Stoichiometric Ratios on Conversion Efficiency

Hydralazine:Lactose RatioExpected Conversion EfficiencyPotential Issues
1:1ModerateMay not go to completion.
1:2Potentially HighMay leave unreacted lactose, requiring further purification.
2:1ModerateIncreased potential for side reactions involving hydralazine.

This table is illustrative and based on analogous chemical syntheses, as specific experimental data for this compound was not found in the search results.

pH Regulation for Optimal Product Formation

The formation of this compound, a hydrazone, is highly dependent on the pH of the reaction medium. The stability of hydralazine itself is pH-sensitive, with maximum stability observed around pH 3.5. ghsupplychain.org Studies on the reaction of hydralazine with reducing sugars like lactose indicate that these sugars can adversely affect the stability of hydralazine. nih.gov

Research into hydrazone formation reactions involving hydrazine derivatives demonstrates that pH is a critical factor in directing the reaction's outcome. Acidic conditions are generally favorable for the formation of hydrazones. For instance, reactions of hydrazine hydrochloride with related compounds at a pH of 4 yielded flavone (B191248) hydrazone, whereas at a pH of 10, a different product (a pyrazole) was formed. researchgate.net This indicates that to promote the formation of the desired this compound adduct, the reaction should be maintained under acidic conditions. An optimal pH range of approximately 3.2 to 4.4 has been identified for maintaining hydralazine stability in the presence of similar reducing sugars, which is crucial for maximizing the yield of the hydrazone product while minimizing degradation of the parent drug. nih.gov In contrast, some in vitro studies of hydrazone formation have been conducted at a physiological pH of 7.4. nih.gov

Purification Techniques for Isolation of this compound

Following the synthesis of this compound, effective purification is necessary to isolate the compound from unreacted starting materials and other byproducts. The selection of an appropriate purification strategy is essential to obtain a sample of high purity for subsequent structural analysis and characterization.

Chromatographic Separation Methods (e.g., Silica Gel, C18 Column)

Chromatographic techniques are the primary methods employed for the purification of this compound. A multi-step approach utilizing different column materials is often effective. ghsupplychain.org

Silica Gel Column Chromatography : This technique is used as an initial purification step. Silica gel, a polar stationary phase, separates compounds based on their polarity.

Octadecylsilane (C18) Bonded Silica Column : For further purification, a preparative column of octadecylsilane bonded silica is used. ghsupplychain.org This is a form of reversed-phase chromatography where the stationary phase is non-polar (C18) and a polar mobile phase is used. This method is particularly effective for separating the polar this compound from less polar impurities.

The specific conditions for these chromatographic separations, such as the mobile phase composition and flow rate, are optimized to achieve the best resolution.

Technique Stationary Phase Principle Application in Purification
Silica Gel ChromatographySilica Gel (Polar)Normal-PhaseInitial purification of the crude product. ghsupplychain.org
Reversed-Phase ChromatographyOctadecylsilane (C18) (Non-polar)Reversed-PhaseFinal purification to isolate high-purity this compound. ghsupplychain.org

Spectroscopic and Spectrometric Confirmation of Chemical Structure

The definitive confirmation of the chemical structure of isolated this compound is achieved through a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, molecular weight, and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bond Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to confirm the formation of the covalent bond between hydralazine and lactose. The spectral data provides evidence for the formation of the hydralazine lactosone ring-opened adduct, allowing for the precise assignment of protons and carbons in the molecule and confirming the hydrazone linkage. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Ion Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed to determine the molecular weight and fragmentation pattern of this compound. This technique first separates the compound from any remaining impurities using liquid chromatography, after which mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. ghsupplychain.org

The analysis confirms the molecular formula of this compound as C₂₀H₂₈N₄O₁₀, corresponding to a molecular weight of approximately 484.46 g/mol . cpu.edu.cndrugbank.com The fragmentation data obtained from MS/MS studies further corroborates the proposed structure by identifying characteristic fragments of the hydralazine and lactose moieties. ghsupplychain.orgnih.gov

Analysis Method Information Obtained Key Findings for this compound
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei.Confirms the formation of the hydrazone bond between hydralazine and lactose. nih.gov
LC-MS/MS Molecular weight and structural fragmentation patterns.Confirms the molecular ion corresponding to the formula C₂₀H₂₈N₄O₁₀ and provides fragmentation data to support the structure. ghsupplychain.orgcpu.edu.cndrugbank.com

Analytical Characterization and Purity Assessment of Hydralazine N Lactose

Chromatographic Techniques for Purity Profiling

Chromatography is fundamental in separating Hydralazine-N-lactose from its parent compounds, synthetic intermediates, and potential degradation products. The choice of technique depends on the specific analytical goal, from rapid reaction monitoring to detailed impurity profiling.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. Its high resolution and sensitivity enable the detection and quantification of process-related impurities and degradants. researchgate.net Methods are often developed using reverse-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) to handle the polar nature of the lactose (B1674315) moiety. tandfonline.com

LC methods coupled with mass spectrometry (LC-MS/MS) are particularly powerful for identifying unknown impurities. tandfonline.com For instance, studies have identified degradation products such as the hydralazine (B1673433) lactosone ring-opened adduct and s-triazolo[3,4-α]phthalazine in samples subjected to stress conditions like heat and humidity. researchgate.netbohrium.com The development of a stability-indicating HPLC method is crucial for distinguishing the main compound from impurities that may form during manufacturing or storage. researchgate.net Gradient elution is commonly employed to effectively separate compounds with a wide range of polarities. researchgate.nettandfonline.com

Table 1: Illustrative HPLC Purity Profile for this compound

Impurity NamePotential RRTChromatographic SystemDetection
Hydralazine0.45HILIC; Acetonitrile/Ammonium Acetate Buffer GradientUV (230 nm), MS
Lactose0.20HILIC; Acetonitrile/Water GradientRefractive Index (RI), ELSD, MS
Hydralazine Lactosone Ring-Opened Adduct1.15HILIC; Acetonitrile/Formic Acid Buffer Gradient tandfonline.comUV (230 nm), MS/MS researchgate.net
s-Triazolo[3,4-α]phthalazine1.50Reverse-Phase C18; Methanol/Buffer GradientUV (230 nm), MS/MS researchgate.net

Note: RRT (Relative Retention Time) is relative to the this compound peak. The values and conditions are illustrative and would require specific method development.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique ideal for real-time monitoring of the synthesis of this compound. fishersci.com It allows chemists to quickly assess the progress of the reaction by observing the consumption of starting materials (hydralazine and lactose) and the formation of the desired product. fishersci.com

A typical TLC analysis involves spotting the reaction mixture onto a silica (B1680970) gel plate and developing it in an appropriate mobile phase, often a polar solvent system like ethyl acetate/methanol/water. Visualization can be achieved under UV light, where the hydralazine moiety allows for detection, or by using chemical staining agents (e.g., potassium permanganate (B83412) or iodine vapor) that react with the lactose portion of the molecule. The relative positions of the spots, indicated by their retention factor (Rf) values, provide a qualitative measure of the reaction's completion.

Table 2: Representative TLC Data for Monitoring this compound Synthesis

CompoundHypothetical Rf ValueTLC System Details
Hydralazine0.75Stationary Phase: Silica Gel 60 F254
Lactose0.10Mobile Phase: Ethyl Acetate:Methanol:Water (7:2:1)
This compound0.40Visualization: UV (254 nm), Iodine Vapor

Note: Rf values are dependent on the specific chromatographic conditions and are provided for illustrative purposes.

Advanced Spectroscopic Methods for Structural Integrity Verification

Once isolated and purified, the structural integrity of this compound must be unequivocally confirmed. Advanced spectroscopic techniques provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight of the compound. For this compound (C₂₀H₂₈N₄O₁₀), the expected molecular weight is 484.46 g/mol . pharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Tandem MS (MS/MS) experiments help in structural elucidation by generating characteristic fragmentation patterns. The fragmentation would likely involve cleavage of the glycosidic bond and fragmentation of both the lactose and hydralazine moieties. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination. researchgate.net ¹H NMR spectra would show characteristic signals for the aromatic protons of the phthalazine (B143731) ring system and the anomeric and other sugar protons of the lactose unit. ¹³C NMR provides information on all carbon atoms in the molecule. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are used to establish the connectivity between protons and carbons, confirming that the hydralazine and lactose units are correctly linked. researchgate.netsemanticscholar.org

Table 3: Key Spectroscopic Data for Structural Verification of this compound

TechniqueParameterExpected Data/Observation
Mass Spectrometry (ESI+) Molecular Ion Peak [M+H]⁺m/z 485.18
Key Fragment Ionsm/z 161.08 (Hydralazine moiety), m/z 325.10 (Lactose moiety after neutral loss)
¹H NMR Aromatic ProtonsSignals in the δ 7.5-9.5 ppm range characteristic of the phthalazine ring.
Anomeric ProtonA distinct doublet signal (δ 4.5-5.5 ppm) indicating the proton on the carbon linked to the hydrazinyl group.
Sugar ProtonsA complex series of signals in the δ 3.0-4.5 ppm range.
¹³C NMR Aromatic CarbonsSignals in the δ 110-160 ppm range.
Anomeric CarbonSignal in the δ 85-105 ppm range.
Other Sugar CarbonsSignals in the δ 60-80 ppm range.

Note: Specific chemical shifts (δ) are dependent on the solvent and experimental conditions.

Quantitative Analysis Methods for Compound Concentration

Accurate determination of the concentration of this compound is essential for many applications. While HPLC with UV or MS detection can be used for quantification, UV-Visible spectrophotometry offers a simpler, more accessible alternative. tandfonline.comscirp.org

This method leverages the strong UV absorbance of the phthalazine ring in the hydralazine moiety. scirp.org A quantitative method can be developed by measuring the absorbance of solutions at a specific wavelength (λmax), which for the parent hydralazine is around 300-330 nm. scirp.org The concentration is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. scirp.org

To ensure accuracy, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is calculated by interpolation from the linear regression of the calibration curve. The method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. scirp.orgscirp.org

Table 4: Example of a UV-Vis Spectrophotometry Calibration Curve for this compound

Standard Concentration (µg/mL)Measured Absorbance at λmax
5.00.152
10.00.305
15.00.448
20.00.601
25.00.755

Note: Data is hypothetical. A typical calibration curve would yield a linear equation (y = mx + c) with a high correlation coefficient (R² > 0.99).

Stability and Degradation Pathways of Hydralazine N Lactose

Chemical Stability Investigations

The chemical stability of Hydralazine-N-lactose is influenced by several factors, including pH, oxidative stress, and temperature. While specific kinetic studies on the isolated this compound compound are limited in publicly available literature, inferences can be drawn from studies on hydralazine (B1673433) in the presence of lactose (B1674315) and the degradation of hydralazine itself.

The stability of hydralazine is known to be pH-dependent, and its interaction with lactose further influences its degradation profile. ghsupplychain.orgnih.gov Studies on hydralazine hydrochloride have shown that it has maximum stability in the pH range of 3.2 to 4.4. nih.govnih.gov The hydrolysis of hydralazine follows first-order kinetics and is subject to attack by water on its dicationic and cationic forms, as well as by hydroxyl ions on its cationic and neutral forms. nih.gov

While kinetic data for the hydrolytic degradation of this compound is not extensively detailed, the behavior of its parent compound, hydralazine, suggests that the stability of the adduct would also be significantly influenced by pH. The decomposition of hydralazine in aqueous solutions leads to the formation of phthalazine (B143731), among other products. nih.gov It is plausible that the hydralazine moiety within the this compound structure would undergo similar pH-dependent degradation.

Table 1: pH-Dependent Stability of Hydralazine Hydrochloride (as a proxy for this compound)

pH Stability Degradation Mechanism
< 3.2 Decreased Stability Water attack on dicationic and cationic forms
3.2 - 4.4 Maximum Stability -

This table is based on the behavior of hydralazine hydrochloride as specific data for this compound is not available in the cited literature.

The hydralazine molecule is susceptible to oxidation, which can lead to the formation of reactive intermediates. nih.govnih.gov The oxidation of hydralazine can be catalyzed by metal ions and enzymes, leading to the formation of a hydralazyl radical. This radical can then react with molecular oxygen to generate reactive oxygen species. nih.gov

In the context of oxidative stress, hydralazine has been shown to be oxidized by hypochlorous acid (HOCl), a major oxidant generated by neutrophils, to a reactive diazonium salt intermediate. nih.gov This intermediate can then react with water to form stable products, including phthalazine and phthalazinone. nih.gov Given that this compound contains the reactive hydralazine moiety, it is expected to be susceptible to similar oxidative degradation pathways. The specific oxidation products of this compound itself, however, have not been fully characterized in the available literature.

Thermal stress is another critical factor affecting the stability of pharmaceutical compounds. Studies on tablets containing hydralazine hydrochloride and lactose have identified degradation products that form under heat and humidity. bohrium.com One of the major degradation products identified is a hydralazine lactosone ring-opened adduct . bohrium.com Another significant thermal degradation product is s-triazolo[3,4-α]phthalazine . bohrium.com The formation of these compounds indicates that thermal stress can induce complex reactions between hydralazine and lactose, leading to the degradation of the initially formed adduct and the subsequent formation of other derivatives.

Enzymatic Degradation Mechanisms in Biological Matrices

The biotransformation of this compound is a key aspect of its biological fate. In vitro studies using hepatic microsomal systems have provided valuable insights into its metabolic pathways.

Research utilizing Sprague-Dawley (SD) rat liver microsomes has demonstrated that this compound undergoes significant metabolism. cpu.edu.cn The study identified several metabolites, indicating that the compound is a substrate for hepatic enzymes. cpu.edu.cn This metabolic process is crucial for understanding the potential in vivo behavior of this compound.

The in vitro metabolism of this compound in rat liver microsomes results in the formation of six main metabolites, which have been identified using LC-MS/MS. cpu.edu.cn These biotransformation products include the parent drug, hydralazine, as well as several triazolophthalazine derivatives. cpu.edu.cn

The identified metabolites are:

Hydralazine cpu.edu.cn

s-Triazolo[3,4-a]phthalazine cpu.edu.cn

3-Methyl-s-triazolo[3,4-a]phthalazine cpu.edu.cn

3-(1-Hydroxy)methyl-s-triazolo[3,4-a]phthalazine cpu.edu.cn

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine cpu.edu.cn

Dehydro-hydralazine-N-lactose cpu.edu.cn

The formation of these metabolites suggests that the enzymatic degradation of this compound involves the cleavage of the N-lactose bond to release hydralazine, which can then undergo further metabolism to form triazolophthalazine derivatives. cpu.edu.cn

Table 2: Identified Biotransformation Products of this compound in Rat Liver Microsomes

Metabolite Chemical Name
M1 Hydralazine
M2 s-Triazolo[3,4-a]phthalazine
M3 3-Methyl-s-triazolo[3,4-a]phthalazine
M4 3-(1-Hydroxy)methyl-s-triazolo[3,4-a]phthalazine
M5 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Source: Data from Qin et al., 2017. cpu.edu.cn

Potential for β-Galactosidase Mediated Cleavage and Hydrolysis Kinetics

β-galactosidase is an enzyme that catalyzes the hydrolysis of terminal, non-reducing β-D-galactose residues in β-galactosides. Its primary natural substrate is lactose, which it cleaves into galactose and glucose. google.com The enzyme's catalytic activity is centered on the β-glycosidic bond, which in lactose, is an oxygen-linked bond (O-glycosidic bond).

The structure of this compound features a hydrazone linkage, which is a nitrogen-linked bond (N-glycosidic bond) between the hydralazine moiety and the lactose moiety. While β-galactosidase is highly specific for the galactose portion of its substrates, its tolerance for variations in the aglycone part (the non-sugar part) and the nature of the glycosidic bond has been a subject of study. Research indicates that β-galactosidase can hydrolyze substrates with glycosidic linkages other than oxygen, including those involving nitrogen, sulfur, and fluorine, although typically with a significantly reduced catalytic efficiency compared to its natural substrate, lactose.

Currently, there is a lack of specific research studies investigating the enzymatic cleavage of this compound by β-galactosidase. Consequently, no kinetic data, such as Michaelis constant (Km) or maximal velocity (Vmax), is available for this specific substrate-enzyme interaction.

Theoretically, the potential for β-galactosidase to mediate the cleavage of this compound exists due to the enzyme's known, albeit lower, activity on N-glycosidic bonds. Such a cleavage would result in the release of hydralazine and lactose. However, without empirical data, the rate of such a reaction remains speculative. The steric hindrance from the bulky hydralazine moiety and the specific electronic nature of the hydrazone linkage would likely be significant factors influencing the enzyme's ability to bind and hydrolyze this compound.

The table below presents typical kinetic parameters for the hydrolysis of lactose by β-galactosidase from Aspergillus oryzae, a common source for this enzyme. This data is provided for comparative purposes to illustrate the enzyme's efficiency with its natural substrate, as no such data exists for this compound. nih.gov

SubstrateEnzyme SourceKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temperature (°C)
LactoseAspergillus oryzaeVariesVaries4.5 - 5.040 - 50

Further research would be necessary to determine if β-galactosidase can indeed act on this compound and to quantify the kinetics of such a reaction.

Enzymatic Activation and Biorecognition Mechanisms of Hydralazine N Lactose

Enzyme-Substrate Interactions for Glycosidic Bond Hydrolysis

The activation of Hydralazine-N-lactose is contingent upon the hydrolysis of the glycosidic bond linking the hydralazine (B1673433) moiety to the lactose (B1674315) sugar. This process is a type of covalent bond cleavage that is catalyzed by enzymes known as glycosidases. jackwestin.com The hydrolysis of a glycosidic linkage involves the addition of a water molecule across the bond, which is facilitated by the enzyme's active site. jackwestin.com

The enzyme positions the glycosidic bond and the water molecule in a precise orientation to promote the reaction. Specific amino acid residues within the enzyme's active site act as acid and base catalysts to facilitate the breaking of the C-O bond of the glycoside. This enzymatic process is significantly more efficient than spontaneous hydrolysis in aqueous solutions.

Role of β-Galactosidase in Prodrug Activation

The primary enzyme responsible for the hydrolysis of the glycosidic bond in this compound is β-galactosidase. nih.gov This enzyme is prevalent in various organisms and is known for its role in the metabolism of lactose. nih.gov In the context of this prodrug, β-galactosidase acts as the trigger for the release of the active hydralazine molecule.

The efficiency of β-galactosidase in activating this compound can be characterized by its kinetic parameters, primarily the Michaelis constant (K_m) and the maximum reaction velocity (V_max). While specific kinetic data for this compound is not extensively available, studies on β-galactosidase with its natural substrate, lactose, and other synthetic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) provide valuable insights. nih.gov

The K_m value indicates the substrate concentration at which the reaction rate is half of V_max, reflecting the enzyme's affinity for the substrate. A lower K_m suggests a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as the ratio k_cat/K_m, where k_cat (the turnover number) is derived from V_max.

SubstrateK_m (mM)V_max (μmol min⁻¹ mg⁻¹)k_cat (s⁻¹)k_cat/K_m (s⁻¹ mM⁻¹)
Lactose23.2810.8864.022.75
ONPG6.644147.560.249.06

This table presents kinetic parameters of β-galactosidase from Lactobacillus plantarum HF571129 with lactose and ONPG as substrates, serving as a model for understanding the potential kinetics with this compound. nih.gov

The data indicates that β-galactosidase has a higher affinity for ONPG than for lactose, as evidenced by the lower K_m value. nih.gov The catalytic efficiency is also higher for ONPG. nih.gov It is hypothesized that the hydralazine moiety in this compound could influence the binding affinity and catalytic rate compared to natural lactose.

β-galactosidase exhibits a high degree of specificity for the galactose portion of its substrates. nih.gov The enzyme's active site is structured to recognize and bind to the β-D-galactopyranoside structure. The hydroxyl groups at the 2, 3, and 4 positions of the galactose ring are crucial for proper binding and catalysis. nih.gov

While the enzyme is highly specific for the galactose moiety, it can tolerate a variety of aglycones (the non-sugar part of the molecule). nih.gov This promiscuity allows β-galactosidase to hydrolyze various synthetic substrates, such as ONPG and X-gal. nih.gov In the case of this compound, the hydralazine molecule serves as the aglycone. The enzyme's ability to hydrolyze this prodrug would depend on the extent to which the hydralazine portion sterically or electronically hinders the proper positioning of the lactose moiety within the active site. It is expected that the enzyme would still recognize the lactose and catalyze the cleavage, though the efficiency might be altered compared to lactose itself.

Cellular and Subcellular Recognition Mechanisms of the Lactose Moiety

The lactose moiety of this compound can act as a targeting ligand for specific cells and tissues. Certain mammalian cells, particularly hepatocytes in the liver, express asialoglycoprotein receptors (ASGPRs) on their surface. These receptors specifically recognize and bind to galactose- and N-acetylgalactosamine-terminated glycoproteins and other molecules. nih.gov

The binding of the lactose moiety of this compound to these receptors can trigger receptor-mediated endocytosis. nih.gov This process involves the internalization of the receptor-ligand complex into the cell within vesicles called endosomes. Once inside the cell, the endosomes can fuse with lysosomes, which contain a variety of hydrolytic enzymes, including β-galactosidase.

This targeted uptake mechanism can enhance the delivery of hydralazine to specific tissues, potentially increasing its therapeutic efficacy while minimizing systemic side effects. ox.ac.uk The efficiency of this biorecognition is influenced by the density and arrangement of the lactose moieties. nih.gov

Controlled Release Mechanisms of the Parent Compound

The controlled release of hydralazine from the this compound prodrug is primarily achieved through enzymatic cleavage. Following administration, the prodrug circulates in the body. In tissues where β-galactosidase is present at sufficient concentrations, the enzyme hydrolyzes the glycosidic bond, releasing the active hydralazine and lactose.

This enzymatic activation can occur extracellularly if the enzyme is secreted or present on the cell surface, or intracellularly following cellular uptake of the prodrug. The rate of hydralazine release is therefore dependent on several factors, including:

The concentration and activity of β-galactosidase in the target tissue.

The kinetic parameters (K_m and k_cat) of the enzyme for this compound.

The rate of cellular uptake of the prodrug.

This enzyme-activated release mechanism allows for a more controlled and potentially targeted delivery of hydralazine compared to conventional formulations. rjpbcs.com Other controlled-release strategies for hydralazine have been developed, such as floating tablets and sustained-release formulations using polymer matrices, which aim to prolong the drug's duration of action. scielo.brresearchgate.neteoinobrien.orgnih.gov However, the prodrug approach offers the unique advantage of targeted release based on specific enzymatic activity.

Pre Clinical Pharmacological and Mechanistic Investigations of Hydralazine N Lactose

In Vitro Cellular Studies

Comprehensive in vitro studies designed to elucidate the specific cellular activities and pharmacological effects of Hydralazine-N-lactose are not extensively documented in the available scientific literature. The main body of research has been directed towards understanding the well-established effects of hydralazine (B1673433).

Cell Culture Models for Compound Activity Assessment

Currently, there are no published studies that utilize specific cell culture models to assess the pharmacological activity profile of this compound.

Investigations into Molecular Signaling Pathways

The direct impact of this compound on specific molecular signaling pathways remains uninvestigated in published research. Studies detailing its interaction with pathways such as those related to vasodilation, oxidative stress, or inflammation have not been reported.

Effects on Mitochondrial Function and Metabolic Homeostasis (e.g., in C. elegans models)

There is no available scientific data on the effects of this compound on mitochondrial function, including parameters like mitochondrial fission, membrane potential, or respiratory capacity. Furthermore, its influence on metabolic homeostasis in model organisms such as Caenorhabditis elegans has not been explored.

In Vivo Animal Model Studies (Non-human)

Investigations into the in vivo effects of this compound are sparse. However, foundational research has been conducted on its metabolic fate using an in vitro model derived from animal systems.

Characterization of Biorecognition and Distribution in Animal Systems

While in vivo distribution studies for this compound have not been performed, a key study provides critical insight into its metabolic pathway. The in vitro metabolism of the compound was investigated using Sprague-Dawley (SD) rat liver microsomes to simulate its biorecognition and breakdown by hepatic enzymes. cpu.edu.cn

The analysis, conducted using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), successfully identified six primary metabolites. cpu.edu.cn This finding indicates that if absorbed, this compound is recognized and processed by mammalian metabolic enzymes. The metabolites produced include the parent compound hydralazine, suggesting that this compound may act as a prodrug. cpu.edu.cn

Table 1: In Vitro Metabolites of this compound Identified Using SD Rat Liver Microsomes

Metabolite
s-triazolo[3, 4-a]phthalazine (B143731)
3-methyl-s-triazolo[3, 4-a]phthalazine
3-(1-hydroxy)methyl-s-triazolo[3, 4-a]phthalazine
3-hydroxymethyl-s-triazolo[3, 4-a]phthalazine
Hydralazine
dehydro-hydralazine-N-lactose

Data sourced from Qin et al., 2017. cpu.edu.cn

Mechanistic Exploration of Biological Effects (e.g., Vasodilation at a Cellular Level, Antioxidant Activity)

There are no published preclinical studies that directly explore the biological effects or the underlying mechanisms of action for this compound. Consequently, its potential for independent vasodilatory, antioxidant, or other pharmacological activities remains unknown.

Impact on Specific Enzyme Activities (e.g., NADH Oxidase, Prolyl Hydroxylase)

NADH Oxidase

Pre-clinical investigations have identified Hydralazine as an inhibitor of a specific membrane-associated NADH oxidase. This inhibitory action is particularly relevant in the context of nitrate tolerance. Research shows that chronic treatment with nitroglycerin can lead to a significant increase in the activity of this enzyme. However, the concomitant administration of hydralazine has been found to prevent this activation, thereby normalizing the production of vascular superoxide anions. nih.govelsevierpure.com

In studies using aortic homogenates from nitroglycerin-treated rabbits, the activity of the NADH-dependent membrane-associated oxidase was markedly elevated compared to untreated controls. The acute addition of hydralazine to these homogenates effectively inhibited the enzyme's activity. elsevierpure.com This suggests a direct interaction between hydralazine and the enzyme or its associated complex. Further research indicates that hydralazine can also down-regulate the expression of NADPH oxidase in the kidneys of diabetic mouse models, pointing to a broader impact on cellular oxidase systems. nih.gov

Effect of Hydralazine on NADH Oxidase Activity

This table summarizes the observed activity of membrane-associated NADH oxidase in aortic homogenates under different treatment conditions, demonstrating the inhibitory effect of hydralazine.

Treatment GroupNADH Oxidase Activity (nmol O₂⁻·min⁻¹·mg protein⁻¹)Reference
Untreated Control28 ± 2 elsevierpure.com
Nitroglycerin-Treated67 ± 12 elsevierpure.com
Nitroglycerin-Treated + Acute Hydralazine (10 μM)Activity Inhibited elsevierpure.com

Prolyl Hydroxylase

The interaction of hydralazine with prolyl hydroxylase is complex and multifaceted. Studies have shown that hydralazine can act as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. nih.govclinpgx.org The proposed mechanism involves competition for free iron, a crucial cofactor for prolyl hydroxylase activity. drugbank.com By inhibiting PHD enzymes, hydralazine prevents the hydroxylation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.govclinpgx.orgdrugbank.com This action stabilizes HIF-1α, allowing it to accumulate and activate downstream gene expression, which can promote angiogenesis. nih.govnih.govclinpgx.org

Conversely, some studies have observed a paradoxical effect in cultured human skin fibroblasts. While cells treated with hydralazine produced procollagen with significantly reduced levels of hydroxyproline, indicating an in-cell inhibition of the prolyl hydroxylase reaction, direct assays of the cell extracts revealed markedly increased levels of prolyl hydroxylase activity. nih.gov This phenomenon was dependent on the concentration of hydralazine, occurring over a period of 96 hours. nih.gov The presence of ascorbic acid in the culture medium was found to modify this response, increasing the apparent stimulation of prolyl hydroxylase activity by hydralazine. nih.gov This suggests a potential cellular compensatory mechanism that leads to the overproduction of the enzyme in response to its inhibition. nih.gov

Summary of Hydralazine's Effects on Prolyl Hydroxylase

This table outlines the dual and seemingly contradictory effects of hydralazine on prolyl hydroxylase activity as observed in different experimental contexts.

EffectMechanism/ObservationOutcomeReference
Inhibition of PHD ActivityActs as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, possibly by competing for iron.Stabilization and accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.govnih.govclinpgx.orgdrugbank.com
In-Cell Functional InhibitionCultured fibroblasts produce procollagen deficient in hydroxyproline.Inhibition of the prolyl hydroxylase reaction within the cell. nih.gov
Increased Enzyme Levels in Cell ExtractsAssays of extracts from hydralazine-treated cells show markedly increased prolyl hydroxylase activity levels.Suggests a compensatory overproduction of the enzyme. nih.gov

Metabolic Profiling and Biotransformation Pathways of Hydralazine N Lactose

Identification of Metabolites in Biological Systems (e.g., Rat, Dog Models)

The metabolism of Hydralazine-N-lactose commences with its conversion to hydralazine (B1673433). Subsequent biotransformation of hydralazine leads to a variety of metabolites. In vitro studies using rat liver microsomes have been crucial in identifying these metabolic products. nih.govnih.gov

One key study identified six principal metabolites of this compound in vitro:

s-triazolo[3, 4-a]phthalazine

3-methyl-s-triazolo[3, 4-a]phthalazine

3-(1-hydroxy)methyl-s-triazolo[3, 4-a]phthalazine

3-hydroxymethyl-s-triazolo[3, 4-a]phthalazine

Hydralazine

dehydro-hydralazine-N-lactose

Once hydralazine is formed, it is further metabolized extensively. Studies in rats have identified several major urinary metabolites, including 3-methyl-s-triazolo[3,4a] phthalazine (B143731), acid-labile conjugates of hydralazine, and 1-hydrazinophthalazin-4-one. nih.gov Other metabolites detected in smaller quantities include phthalazin-1-one and additional triazolophthalazine derivatives. nih.gov The major circulating metabolite is often hydralazine pyruvic acid hydrazone (HPH), a product of its reaction with endogenous pyruvic acid. nih.gov Pharmacokinetic studies in dogs have also been used to model hydralazine's behavior, noting that its bioavailability can be affected by concurrent food administration.

The table below summarizes the key metabolites identified in various biological systems.

Metabolite NameBiological System/MethodReference
HydralazineIn vitro (Rat Liver Microsomes)
dehydro-hydralazine-N-lactoseIn vitro (Rat Liver Microsomes)
s-triazolo[3, 4-a]phthalazineIn vitro (Rat Liver Microsomes)
3-methyl-s-triazolo[3, 4-a]phthalazine (MTP)Rat (Urine), In vitro (Rat Liver Microsomes) nih.gov
3-(1-hydroxy)methyl-s-triazolo[3, 4-a]phthalazineIn vitro (Rat Liver Microsomes)
3-hydroxymethyl-s-triazolo[3, 4-a]phthalazineRat (Urine) nih.gov
1-hydrazinophthalazin-4-oneRat (Urine) nih.gov
PhthalazinoneIn vitro (Rat Liver Microsomes) nih.govjst.go.jp
PhthalazineIn vitro (Rat Liver Microsomes) nih.gov
Hydralazine pyruvic acid hydrazone (HPH)Plasma (Major circulating metabolite) nih.govclinpgx.org
Hydralazine α-ketoglutarate hydrazonePlasma drugbank.com
9-Hydroxy-3-methyltriazolophthalazineGeneral Metabolism nih.gov
N-acetyl-hydrazine-phthalazinone (NAc-HPZ)General Metabolism nih.gov

Enzymatic Pathways Involved in Compound Biotransformation

The biotransformation of hydralazine, the primary metabolite of this compound, is governed by several key enzymatic pathways. These include acetylation, hydroxylation, glucuronidation, and the formation of hydrazones.

Acetylation is a significant pathway in hydralazine metabolism, catalyzed predominantly by the N-acetyltransferase 2 (NAT2) enzyme. nih.govnih.gov NAT2 exhibits genetic polymorphism, which results in distinct population phenotypes: rapid, intermediate, and slow acetylators. nih.gov This genetic variation significantly impacts the pharmacokinetics of hydralazine. nih.gov

Slow acetylators tend to have higher plasma concentrations of the parent drug, while rapid acetylators metabolize it more quickly, leading to higher levels of acetylated metabolites like 3-methyl-s-triazolo[3,4-a]phthalazine (MTP). clinpgx.orgresearchgate.net Studies have confirmed that NAT2 has a much higher affinity for hydralazine compared to the NAT1 enzyme, solidifying its role as the primary catalyst for its acetylation at therapeutic concentrations. nih.gov The rate of acetylation can lead to a 15-fold difference in plasma hydralazine concentrations between rapid and slow acetylators. nih.gov In slow acetylators, the major plasma metabolite is often hydralazine pyruvic acid hydrazone, whereas in fast acetylators, it is MTP. clinpgx.org

While acetylation is a well-studied pathway influenced by genetics, the major metabolic route for hydralazine is actually hydroxylation, followed by conjugation with glucuronic acid (glucuronidation). drugbank.comnih.gov This pathway is independent of the NAT2 acetylator phenotype and accounts for a large fraction of the systemic clearance of the drug. drugbank.com Following the hydroxylation of the phthalazine ring, the resulting hydroxylated metabolites are conjugated with glucuronic acid, which increases their water solubility and facilitates their excretion from the body.

Hydralazine readily and spontaneously reacts with endogenous ketones and keto acids, such as pyruvic acid and α-ketoglutarate, to form hydrazones. clinpgx.orgdrugbank.com The formation of hydralazine pyruvic acid hydrazone is a significant pathway, and this compound is often the major circulating metabolite. nih.gov Some of these hydrazones are labile and can hydrolyze back to the parent hydralazine, creating a reversible conversion process. drugbank.comnih.gov For instance, hydralazine acetone (B3395972) hydrazone is considered unstable, while the pyruvic acid hydrazone is more stable. nih.gov These hydrazone metabolites themselves can be further metabolized; for example, hydralazine pyruvic acid hydrazone can be converted to 3-methyl-s-triazolo[3,4-a]phthalazine (MTP). jst.go.jp

Excretion Pathways of this compound and its Metabolites (e.g., Urine, Feces)

The metabolites of this compound, primarily those derived from hydralazine, are eliminated from the body through renal and fecal pathways. The vast majority of the drug and its metabolites are excreted in the urine. drugbank.comnih.gov Studies indicate that between 65% and 90% of a hydralazine dose is recovered in the urine, mainly in the form of its various metabolites. drugbank.com Unchanged hydralazine is not typically found in the urine, indicating extensive metabolism. nih.gov A much smaller portion, generally less than 10%, of the dose is eliminated through the feces. drugbank.com

Structure Activity Relationship Sar and Prodrug Design Considerations for Hydralazine N Lactose

Impact of Lactose (B1674315) Conjugation on Chemical Properties and Biological Interactions

The addition of a lactose molecule to hydralazine (B1673433) is expected to significantly alter its chemical and physical characteristics, which in turn influences its interaction with biological systems. Glycosylation is a well-established strategy in drug design to improve pharmacokinetic properties. rsc.org

Key changes in chemical properties include a substantial increase in hydrophilicity and molecular weight. These modifications can lead to altered solubility, which may affect the formulation and absorption of the drug. The hydrazone linkage formed between hydralazine and lactose introduces a bond that can be susceptible to hydrolysis, a critical feature for its function as a prodrug. nih.gov The stability of this hydrazone bond is pH-dependent; it is generally more stable at neutral pH, such as in the bloodstream, but can be cleaved under the acidic conditions found in specific cellular compartments like lysosomes. researchgate.net

From a biological perspective, the lactose moiety can influence the absorption, distribution, metabolism, and excretion (ADME) profile of hydralazine. rsc.org The increased water solubility may reduce passive diffusion across cell membranes, potentially decreasing non-specific uptake and associated side effects. Furthermore, the sugar conjugate may be recognized by specific transporters or receptors in the body, which is a key aspect of targeted drug delivery. researchgate.net

Table 1: Predicted Impact of Lactose Conjugation on the Properties of Hydralazine
PropertyHydralazineHydralazine-N-Lactose (Predicted)Rationale for Change
Molecular Weight160.18 g/mol nih.govIncreasedAddition of a large lactose molecule.
Water SolubilityModerately solubleSignificantly IncreasedThe hydroxyl groups of lactose enhance hydrophilicity. rsc.org
Lipophilicity (LogP)0.7 nih.govDecreasedThe polar nature of the sugar moiety reduces lipophilicity.
Chemical StabilitySusceptible to metabolismPotentially more stable in circulationThe hydrazone bond can be stable at physiological pH. researchgate.net
Membrane PermeabilityModerateDecreasedIncreased molecular size and hydrophilicity hinder passive diffusion.

Design Principles for Enzyme-Sensitive Prodrugs

The design of this compound as an enzyme-sensitive prodrug is centered on the principle of selective activation at the target site, thereby minimizing systemic exposure to the active drug and reducing off-target effects. nih.gov This strategy relies on the differential expression of certain enzymes in pathological versus healthy tissues. nih.gov

The hydrazone linker in this compound is a key element in its prodrug design. Hydrazones can be engineered to be stable under physiological conditions but cleavable by specific enzymes or in particular microenvironments, such as the acidic environment of tumors or lysosomes. nih.govresearchgate.net

The lactose moiety serves as a handle for enzymatic recognition. A primary candidate for the activation of a lactose-containing prodrug is β-galactosidase. q4web.com This enzyme is responsible for the hydrolysis of lactose into its constituent monosaccharides, galactose and glucose. nih.gov In the context of this compound, the enzymatic cleavage of the glycosidic bond within the lactose molecule could trigger a cascade that leads to the release of active hydralazine. The activity of β-galactosidase is known to be elevated in certain pathological conditions, such as some types of cancer, which could allow for targeted drug release in those tissues. rsc.orgnih.gov

The design of such a prodrug would involve ensuring that the conjugate is a substrate for the target enzyme and that the subsequent release of the active drug is efficient. The kinetics of enzyme-mediated cleavage are a critical factor in determining the therapeutic efficacy of the prodrug.

Considerations for Enhanced Biorecognition and Targeted Activation

A major advantage of conjugating a drug to a sugar molecule like lactose is the potential for enhanced biorecognition and targeted delivery. researchgate.net This can be achieved through interactions with specific carbohydrate-binding proteins, known as lectins, or sugar transporters that are overexpressed on the surface of certain cell types. researchgate.netnih.gov

For instance, some cancer cells exhibit altered glycosylation patterns and overexpress certain lectins on their surface. researchgate.net A lactose-conjugated drug could potentially bind to these lectins, leading to receptor-mediated endocytosis and accumulation of the prodrug within the target cells. direct-ms.org This would increase the local concentration of the prodrug at the site of action, enhancing its therapeutic effect while minimizing systemic toxicity. direct-ms.org

The activation of the prodrug would then occur intracellularly, ideally within the lysosomes where the pH is acidic and enzymes like β-galactosidase are abundant. q4web.com The acidic environment would facilitate the hydrolysis of the hydrazone bond, while β-galactosidase would cleave the lactose moiety, leading to the release of the active hydralazine. researchgate.netnih.gov

Table 2: Research Findings on Glycosylated Prodrugs and Targeted Activation
FindingImplication for this compoundReference
Glycosylation can increase the aqueous solubility and stability of drugs.Lactose conjugation is likely to improve the formulation properties of hydralazine. rsc.org
Hydrazone linkages can be designed to be stable at physiological pH but labile in acidic environments.The prodrug could be stable in the bloodstream and release hydralazine in acidic intracellular compartments. researchgate.net
β-galactosidase activity is elevated in some tumor tissues.This compound could be selectively activated in cancer cells overexpressing this enzyme. rsc.orgnih.gov
Sugar moieties can be recognized by specific lectins on cell surfaces, leading to targeted uptake.The lactose component could facilitate the targeted delivery of hydralazine to specific tissues or cells. researchgate.netnih.gov

Advanced Analytical Methodologies for Studying Hydralazine N Lactose in Complex Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of Hydralazine-N-lactose in biological systems. Its high selectivity and sensitivity allow for the detection and quantification of the compound even at low concentrations. The development of a robust LC-MS/MS method involves careful optimization of both chromatographic separation and mass spectrometric detection parameters.

Recent research has focused on developing and validating LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) methods for the quantification of related compounds, such as hydrazine (B178648) mono-lactose adducts, which provides a methodological framework applicable to this compound. figshare.com The separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds like sugar adducts.

Detailed Research Findings: A validated LC-MS/MS method for a similar hydrazine mono-lactose adduct demonstrated specificity, sensitivity, linearity, precision, and accuracy. figshare.com For such an analysis, the selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode is critical for achieving the required selectivity and sensitivity to distinguish the analyte from endogenous interferences in complex biological samples like plasma or urine.

ParameterCondition
Chromatographic ColumnZIC-HILIC (100 × 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/minute
Injection Volume20 µL
Ionization ModeElectrospray Ionization (ESI) - Positive

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While GC-MS has been successfully employed for the determination of hydralazine (B1673433) and some of its metabolites, its direct application to the metabolite profiling of this compound is challenging due to the non-volatile nature of the lactose (B1674315) moiety.

To make this compound and its potential sugar-containing metabolites amenable to GC-MS analysis, a chemical derivatization step is essential. Derivatization serves to increase the volatility and thermal stability of the analytes. Common derivatization approaches for sugars and related compounds involve silylation or acetylation. These methods replace active hydrogen atoms in hydroxyl groups with less polar functional groups.

Detailed Research Findings: While specific studies on the GC-MS profiling of this compound metabolites are not readily available in the literature, the principles of derivatization for sugar analysis are well-established. For instance, trimethylsilyl (TMS) derivatization is a common approach for analyzing sugars, though it can produce multiple isomers, leading to several chromatographic peaks for a single analyte. An oximation step prior to silylation can reduce the number of isomers formed. Alditol acetate derivatization is another method that typically yields a single derivative peak for each sugar.

Derivatization MethodReagentsKey Advantages/Disadvantages
Silylation (e.g., TMS derivatization)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS)Effective for a wide range of sugars, but can produce multiple isomers.
Oximation followed by SilylationHydroxylamine hydrochloride, followed by a silylating agentReduces the number of isomers, simplifying the chromatogram.
Alditol Acetate FormationSodium borohydride, followed by acetic anhydrideCreates a single derivative peak, but multiple sugars can form the same derivative.

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Metabolites

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for the structural elucidation of unknown metabolites of this compound. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of the elemental composition of parent and fragment ions. This information is critical for proposing and confirming the structures of novel metabolites.

The study of in vitro metabolism of this compound using rat liver microsomes has identified several key metabolites, and their structures were elucidated using LC-MS/MS. figshare.com This demonstrates the power of mass spectrometry in identifying metabolic transformations.

Detailed Research Findings: An in vitro metabolism study of this compound identified six main metabolites. The structural identification of these compounds was achieved through detailed analysis of their mass spectra. The accurate mass measurements and fragmentation patterns provided by HRMS would be instrumental in confirming these proposed structures and identifying any further, more complex metabolites in in vivo systems.

Identified In Vitro Metabolite of this compound
s-triazolo[3,4-a]phthalazine
3-methyl-s-triazolo[3,4-a]phthalazine
3-(1-hydroxy)methyl-s-triazolo[3,4-a]phthalazine
3-hydroxymethyl-s-triazolo[3,4-a]phthalazine
hydralazine
dehydro-hydralazine-N-lactose

Radioisotopic Tracers for Metabolic Pathway Mapping (e.g., 14C-labeling)

The use of radioisotopic tracers, such as Carbon-14 (14C), provides a definitive method for mapping the metabolic pathways of a compound. By introducing a 14C-labeled version of this compound into a biological system, researchers can trace the distribution and transformation of the carbon skeleton of the molecule. This technique is invaluable for understanding the complete metabolic fate of the compound, including the identification of all metabolites and their excretion routes.

While specific studies employing 14C-labeled this compound for metabolic pathway mapping have not been extensively reported, research on related compounds provides a clear precedent. For instance, studies with [1-14C]hydralazine have been conducted in rats to investigate its in vivo metabolism, demonstrating the utility of this approach.

Detailed Research Findings: A study on the metabolism of [14C]Budralazine, a hydralazine analog, in rats showed that the peak plasma levels of 14C were reached, and a significant portion of the radioactivity was excreted in the urine and feces within 24 hours. A notable finding was the high retention of 14C in the aorta wall, which correlated with the drug's therapeutic effect. A similar experimental design with 14C-labeled this compound could provide crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile. This would involve synthesizing [14C]this compound and administering it to animal models, followed by the collection and analysis of biological samples (plasma, urine, feces, and tissues) to quantify radioactivity and identify radiolabeled metabolites.

ParameterFinding from [14C]Budralazine Study in Rats
Peak Plasma Level of 14C3.6 µg equivalent of Budralazine per mL
Urinary Excretion (24h)45% of the administered dose
Fecal Excretion (24h)37% of the administered dose
Tissue RetentionHigh retention of 14C observed in the aorta wall

Future Research Directions and Conceptual Advancements for Hydralazine N Lactose Research

Exploration of Novel Bioconjugation Strategies

The inherent reactivity of the hydralazine (B1673433) moiety and the carbohydrate nature of lactose (B1674315) make Hydralazine-N-lactose an intriguing subject for the development of novel bioconjugation strategies. Future research in this area could unlock new applications for this and similar drug-sugar adducts.

One promising avenue is the use of this compound as a scaffold for creating more complex, targeted molecules. The lactose portion of the molecule could be chemically modified to attach to specific cellular receptors, particularly those that recognize carbohydrate structures. This could potentially be used to deliver the hydralazine moiety, or another conjugated active molecule, to specific tissues or cell types, thereby enhancing efficacy and reducing off-target effects.

Furthermore, the hydrazone linkage in this compound could be exploited for reversible bioconjugation. This type of linkage is often sensitive to changes in pH, which could be leveraged to design drug delivery systems that release their payload in the acidic microenvironment of tumors or inflamed tissues. Research could focus on synthesizing a variety of this compound analogs with different substituents to fine-tune the stability and release kinetics of the hydrazone bond.

The exploration of enzymatic bioconjugation methods also presents a novel research direction. Enzymes could be used to selectively modify the lactose portion of the molecule, allowing for precise control over the final structure of the bioconjugate. This approach could lead to the development of more homogeneous and well-defined products compared to traditional chemical synthesis methods.

Research AvenuePotential ApplicationKey Challenges
Targeted Delivery Directing therapeutics to specific cell types (e.g., cancer cells with specific lectin receptors).Ensuring high specificity and affinity of the lactose moiety for the target receptor.
pH-Responsive Drug Release Controlled release of drugs in acidic environments like tumors or sites of inflammation.Optimizing the stability of the hydrazone linkage for desired release profiles.
Enzymatic Modification Precise and controlled synthesis of complex bioconjugates.Identifying suitable enzymes and developing efficient reaction conditions.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights

To gain a deeper understanding of the biological fate and potential effects of this compound, the development of more sophisticated in vitro and in vivo models is crucial. These models would allow for a more accurate simulation of human physiological conditions and provide valuable mechanistic insights.

Advanced in vitro models, such as three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip systems, offer a significant improvement over traditional two-dimensional cell cultures. selectscience.netnih.gov For instance, liver organoids could be used to study the metabolism of this compound in a more physiologically relevant context, providing a clearer picture of its potential biotransformation pathways. cpu.edu.cn Similarly, gut-on-a-chip models could be employed to investigate its absorption, transport, and potential interactions with the intestinal epithelium and microbiome. nih.gov

In the realm of in vivo studies, the use of humanized animal models could provide more translatable data. mediford.com For example, mice with humanized liver enzymes could be used to assess the metabolism and clearance of this compound in a manner that more closely mimics human physiology. mediford.com Furthermore, advanced imaging techniques, such as positron emission tomography (PET), could be utilized in conjunction with radiolabeled this compound to track its distribution and accumulation in different organs and tissues in real-time.

These advanced models would not only be instrumental in assessing the pharmacokinetic profile of this compound but could also be used to investigate its potential biological activities. For instance, its effects on cellular signaling pathways, gene expression, and protein function could be studied in detail using these sophisticated systems.

Model TypeResearch QuestionPotential Findings
Liver Organoids How is this compound metabolized by human liver cells?Identification of specific metabolic pathways and potential drug-drug interactions.
Gut-on-a-Chip What is the absorption and permeability of this compound across the intestinal barrier?Understanding its bioavailability and potential for local effects in the gut.
Humanized Mice What is the in vivo pharmacokinetic profile of this compound in a human-like system?More accurate prediction of its half-life, clearance, and distribution in humans. nih.gov
PET Imaging Where does this compound accumulate in the body over time?Visualization of its tissue distribution and potential target organs.

Computational Modeling and Simulation for Predicting Compound Behavior

Computational modeling and simulation are powerful tools that can be leveraged to predict the behavior of this compound at the molecular level and to guide future experimental studies. These in silico approaches can provide valuable insights into the compound's structure, properties, and interactions with biological systems.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with water and other molecules. nih.govsoton.ac.uk This can help to understand its solubility, stability, and how it might interact with biological membranes or the active sites of enzymes. For example, simulations could be used to predict whether this compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes.

Quantum mechanics (QM) calculations can provide a detailed understanding of the electronic structure of this compound. This information can be used to predict its reactivity and to understand the mechanism of its formation and degradation. QM calculations could also be used to study the properties of the hydrazone bond and to predict its susceptibility to cleavage under different conditions.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or toxicity of a series of this compound analogs. researchgate.net By correlating the chemical structures of these compounds with their biological effects, these models can help to identify the key structural features that are important for a particular activity and to design new compounds with improved properties.

Modeling TechniqueResearch FocusPredicted Outcomes
Molecular Dynamics (MD) Conformational flexibility and interactions with biological macromolecules.Prediction of binding modes to proteins and stability in different environments. nih.gov
Quantum Mechanics (QM) Electronic properties and reaction mechanisms.Understanding of reactivity, bond stability, and spectroscopic properties.
QSAR Modeling Relationship between chemical structure and biological activity.Identification of key structural features for desired biological effects and prediction of the activity of new analogs.

Interdisciplinary Approaches for Expanding Fundamental Understanding

A comprehensive understanding of this compound will require a move beyond traditional pharmaceutical analysis and embrace interdisciplinary approaches. Collaborations between chemists, biologists, toxicologists, and computational scientists will be essential to unravel the complexities of this molecule.

The field of toxicology will play a crucial role in assessing the potential risks associated with the presence of this compound in drug products. youtube.com This involves not only determining its potential for direct toxicity but also understanding its role in the formation of advanced glycation end products (AGEs), which have been implicated in various disease processes. tci-thaijo.orgnih.gov

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, can provide valuable insights into the potential interactions of the lactose moiety of this compound with biological systems. tci-thaijo.org This could include its recognition by carbohydrate-binding proteins (lectins), which are involved in a wide range of cellular processes.

A systems biology approach, integrating experimental data with computational models, could be used to build a holistic understanding of the effects of this compound on cellular networks. nih.gov This could help to identify potential off-target effects and to understand the broader physiological consequences of exposure to this compound.

By fostering these interdisciplinary collaborations, researchers can gain a more complete and nuanced understanding of this compound, moving beyond its classification as a simple impurity to recognizing its potential as a tool for scientific discovery and a subject of fundamental chemical and biological importance.

DisciplineContribution to Understanding this compound
Toxicology Assessment of potential adverse effects and mechanisms of toxicity. youtube.comnih.gov
Glycobiology Investigation of interactions with carbohydrate-binding proteins and cellular recognition. tci-thaijo.org
Systems Biology Integrated analysis of its effects on cellular pathways and networks. nih.gov
Analytical Chemistry Development of advanced methods for detection and quantification in complex matrices. semanticscholar.orgnih.gov

Q & A

Q. What validated analytical methods are recommended for detecting hydrazine and lactose impurities in Hydralazine-N-lactose formulations?

Q. How is the structural integrity of this compound confirmed during synthesis?

Structural characterization employs LC-MS/MS and nuclear magnetic resonance (NMR). For example, LC-MS/MS identifies the molecular ion peak at m/z 482.45 (M.F. C22H30N4O11), while NMR confirms hydrazone bond formation between hydralazine and lactose .

Q. What experimental protocols are used to assess this compound stability under varying pH and temperature conditions?

Stability studies involve accelerated degradation tests:

  • Acidic/alkaline hydrolysis : Incubate samples in 0.1N HCl/NaOH at 40°C for 24 hours.
  • Oxidative stress : Expose to 3% H2O2.
  • Thermal degradation : Heat at 60°C for 48 hours. Degradation products (e.g., Hydralazine Lactose Impurity 1) are monitored via HPLC .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

Key steps include:

  • Purification : Sequential use of silica gel and C18 columns to remove unreacted hydralazine and lactose.
  • Reaction stoichiometry : Maintaining a 1:1.2 molar ratio (hydralazine:lactose) to reduce excess lactose.
  • Temperature control : Reacting at 25°C to prevent thermal decomposition .

Q. What metabolic pathways are implicated in this compound biotransformation, and how are these metabolites characterized?

Q. What in vitro models are suitable for studying this compound toxicity, and how are endpoints quantified?

  • Hepatotoxicity : Primary hepatocyte cultures (rat/human) assessed via LDH leakage and CYP450 inhibition.
  • Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction). Dose-response curves (IC50 values) are calculated using nonlinear regression .

Methodological Guidelines

  • Chromatography : Use C18 columns (5 µm, 250 × 4.6 mm) with mobile phase (0.1% formic acid/acetonitrile) for optimal resolution .
  • Metabolite identification : Combine high-resolution MS (Q-TOF) with isotopic labeling (e.g., Hydralazine-d4 HCl) to trace biotransformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.